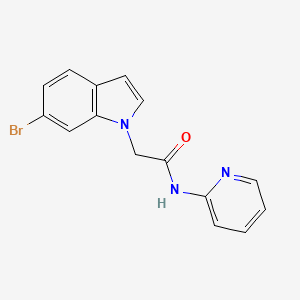
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as DBTMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBTMT belongs to the family of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities.
作用機序
The exact mechanism of action of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol may act by inhibiting enzymes or proteins that are essential for the growth and survival of microorganisms or cancer cells.
Biochemical and Physiological Effects:
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One of the main advantages of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the research and development of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of other diseases, such as viral infections and parasitic diseases, could also be explored. Finally, the development of new formulations and delivery methods for 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with methylamine and sodium hydroxide to yield 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. This synthesis method has been optimized and can be easily scaled up for large-scale production.
科学的研究の応用
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Several studies have reported the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of various diseases, such as tuberculosis, fungal infections, and cancer.
特性
IUPAC Name |
3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S2/c1-16-10(14-15-11(16)17)9-8(13)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHVIGVPYKWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)

![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)

![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)

![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(2-naphthylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005765.png)
![N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6005795.png)